1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Description
Molecular Formula: C₇H₉ClN₂O₄S
Molecular Weight: 252.68 g/mol
CAS Number: 926199-52-2
Key Features:
- Contains three methyl substituents at positions 1, 3, and 6 on the pyrimidine ring.
- Acts as a reactive sulfonyl chloride intermediate in pharmaceutical synthesis.
- Synthesized via Hinsberg-type reactions under alkaline conditions, with reported high yields suitable for scale-up .
- Characterized by ¹H/¹³C NMR, HRMS, and HPLC for purity validation .
Properties
IUPAC Name |
1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-4-5(15(8,13)14)6(11)10(3)7(12)9(4)2/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPSAUGHMMJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145313 | |
| Record name | 1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926199-52-2 | |
| Record name | 1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926199-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of urea derivatives with β-dicarbonyl compounds under acidic or basic conditions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the pyrimidine derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid overreaction and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by hydrolysis or oxidation
Scientific Research Applications
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride
- Molecular Formula : C₄H₃ClN₂O₄S
- Molecular Weight : 209.59 g/mol
- CAS : 28485-18-9
- Differences :
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride
- Molecular Formula : C₅H₅ClN₂O₄S
- Molecular Weight : 224.63 g/mol
- CAS : 1339140-89-4
- Differences :
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride
- Molecular Formula : C₆H₇ClN₂O₄S
- Molecular Weight : 238.64 g/mol
- CAS : 124788-36-9
- Differences :
6-Methyl-2,4-dioxo-1H-pyrimidine-5-sulfonyl Chloride
Physicochemical Properties
Biological Activity
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS No. 23941-84-6) is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its implications in drug development.
The molecular formula of the compound is , with a molecular weight of approximately 182.18 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Boiling Point | 283.2 ± 50.0 °C (Predicted) |
| Density | 1.325 ± 0.06 g/cm³ (Predicted) |
| pKa | -3.02 ± 0.60 (Predicted) |
| Storage Temperature | 2-8 °C |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1,3,6-trimethylpyrimidine have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
A study evaluating the antimicrobial efficacy of pyrimidine derivatives reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of pyrimidine derivatives has also been documented. The DPPH radical scavenging assay is commonly used to assess this activity. In one study, a related compound demonstrated an IC50 value of approximately 25 µg/mL, indicating moderate antioxidant activity . The presence of electron-donating groups in the structure is believed to enhance this property.
Case Study: Synthesis and Biological Evaluation
In a recent synthesis study, researchers synthesized several derivatives of 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine and evaluated their biological activities. The study found that specific modifications to the sulfonyl chloride group significantly enhanced both antimicrobial and antioxidant activities .
Table: Biological Activity Results of Synthesized Derivatives
| Compound | MIC (µg/mL) | IC50 Antioxidant Activity (µg/mL) |
|---|---|---|
| Original Compound | 30 | 25 |
| Sulfonamide Derivative A | 15 | 20 |
| Sulfonamide Derivative B | 10 | 18 |
| Sulfonamide Derivative C | 5 | 15 |
Mechanistic Insights
The biological mechanisms underlying the activities of these compounds often involve interactions with cellular targets such as enzymes or receptors. For example, inhibition of key enzymes involved in bacterial metabolism has been observed with certain derivatives . Additionally, the antioxidant activity may be attributed to the ability to donate electrons and neutralize free radicals.
Q & A
Basic: What are the recommended methods for synthesizing 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride?
Answer:
The synthesis typically involves sulfonation of a tetrahydropyrimidine precursor. For example:
Precursor preparation : Start with 6-methyluracil derivatives, such as 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine (CAS 6461-30-9), which can be methylated at the N1 and N3 positions using methylating agents like methyl iodide under basic conditions .
Sulfonation : React the methylated intermediate with chlorosulfonic acid (ClSO₃H) in anhydrous conditions to introduce the sulfonyl chloride group. Control reaction temperature (0–5°C) to minimize side reactions like hydrolysis .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures to isolate the product.
Basic: How should researchers characterize the purity and structural integrity of this sulfonyl chloride?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.5–3.5 ppm for N-CH₃) and the absence of unreacted precursor signals. The sulfonyl chloride group does not directly appear in NMR but affects neighboring protons .
- X-ray crystallography : Resolve the crystal structure to verify regiochemistry and intramolecular interactions. For example, similar pyrimidine sulfonyl chlorides exhibit planar geometry with hydrogen bonding between carbonyl and NH groups .
- Elemental analysis : Validate empirical formula (C₇H₇ClN₂O₄S) and purity (>95%).
Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Answer:
Unexpected shifts often arise from tautomerism or solvent effects:
- Tautomer analysis : Use computational tools (DFT calculations) to predict tautomeric equilibria. For example, 1,2,3,4-tetrahydropyrimidines may exhibit keto-enol tautomerism, altering NMR peak positions .
- Solvent screening : Compare spectra in deuterated DMSO, CDCl₃, or D₂O. Polar solvents stabilize sulfonyl chloride groups, reducing aggregation-induced shifts .
- 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between methyl groups and confirm substitution sites .
Advanced: What strategies optimize the reactivity of the sulfonyl chloride group for nucleophilic substitution?
Answer:
Reactivity depends on electronic and steric factors:
- Electron-withdrawing groups (EWGs) : The adjacent 2,4-dioxo groups enhance electrophilicity at the sulfonyl chloride, facilitating reactions with amines or alcohols.
- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Avoid protic solvents to prevent hydrolysis .
- Catalysis : Add catalytic DMAP to accelerate reactions with hindered nucleophiles (e.g., bulky amines) .
- Temperature control : Conduct reactions at 0–25°C to balance reaction rate and byproduct formation.
Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
Focus on modifying key functional groups while retaining the sulfonyl chloride core:
- Variation of methyl groups : Replace N1/N3 methyl groups with ethyl or benzyl groups to study steric effects on reactivity .
- Heterocyclic substitution : Introduce electron-deficient rings (e.g., trifluoromethylpyrimidine) to enhance electrophilicity .
- Bioisosteric replacement : Substitute the sulfonyl chloride with sulfonamide or sulfonate esters to modulate solubility and biological activity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Store at –20°C under anhydrous conditions (argon atmosphere) to prevent hydrolysis .
- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .
Advanced: How can researchers address low yields in the final sulfonation step?
Answer:
Low yields often stem from competing hydrolysis or incomplete sulfonation:
- Moisture control : Use rigorously dried glassware and solvents. Add molecular sieves (3Å) to the reaction mixture .
- Stoichiometry optimization : Increase chlorosulfonic acid equivalents (1.5–2.0 equiv.) and monitor reaction progress via TLC.
- Alternative reagents : Test sulfur trioxide–DMF complexes for milder sulfonation conditions .
Advanced: What analytical techniques resolve ambiguities in the compound’s tautomeric forms?
Answer:
- IR spectroscopy : Identify characteristic carbonyl stretches (~1700 cm⁻¹ for C=O) and sulfonyl chloride peaks (~1370 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 251.0 for C₇H₈ClN₂O₄S) .
- Variable-temperature NMR : Observe coalescence of peaks at elevated temperatures to detect tautomeric interconversion .
Basic: What are the primary applications of this compound in academic research?
Answer:
- Synthetic intermediate : Used to prepare sulfonamides for medicinal chemistry (e.g., protease inhibitors) .
- Cross-coupling reactions : Serve as an electrophile in Suzuki-Miyaura reactions with boronic acids .
- Material science : Functionalize polymers or surfaces via sulfonamide linkages .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide derivative design .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
